molecular formula C15H10BrF3N2O2S B1444429 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- CAS No. 1036027-58-3

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

货号: B1444429
CAS 编号: 1036027-58-3
分子量: 419.2 g/mol
InChI 键: PFDNRBPZZLRWKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- features a pyrrolo[2,3-b]pyridine core with three key substitutions:

  • Position 1: A 4-methylphenylsulfonyl group, enhancing hydrophobicity and stability.
  • Position 3: A bromine atom, enabling further functionalization via cross-coupling reactions.
  • Position 5: A trifluoromethyl (CF₃) group, contributing electron-withdrawing effects and metabolic resistance.

This structural configuration positions the compound as a versatile intermediate for pharmaceutical and materials science applications. The sulfonyl group at position 1 improves solubility and pharmacokinetic properties, while the CF₃ group enhances binding affinity in enzyme inhibition contexts .

属性

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(16)12-6-10(15(17,18)19)7-20-14(12)21/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDNRBPZZLRWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby modulating downstream signaling pathways. The interaction between 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent activation of the receptor.

Transport and Distribution

Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, higher concentrations of the compound in tumor tissues can enhance its anti-cancer effects.

生物活性

1H-Pyrrolo[2,3-b]pyridine, specifically the compound with the structure 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-, is a member of the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 226085-18-3
  • InChI Key : NDJOLIOBEZICFO-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyrrole moiety fused to a pyridine ring, along with a bromine atom and a trifluoromethyl group that significantly influence its reactivity and biological properties. The sulfonyl group attached to the aromatic ring enhances its solubility and bioavailability.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities:

  • Antitumor Activity : Compounds within this class have shown promising results against various cancer cell lines. For instance, studies have indicated that specific substitutions on the pyrrolopyridine scaffold can enhance cytotoxicity against tumor cells.
  • Antimicrobial Effects : Certain derivatives have demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Central Nervous System (CNS) Effects : Some derivatives have been evaluated for their analgesic and sedative properties. They may act on neurotransmitter systems, providing potential therapeutic avenues for pain management and anxiety disorders.

Structure-Activity Relationships (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings include:

  • Bromine Substitution : The presence of bromine at the 3-position has been associated with increased potency in antitumor assays.
  • Trifluoromethyl Group : This group enhances lipophilicity, which can improve cell membrane permeability and overall bioactivity.
  • Sulfonyl Group Influence : The incorporation of sulfonyl groups has been linked to improved solubility and stability in biological systems.

Case Studies

  • Antitumor Activity Study :
    A recent study evaluated the efficacy of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited IC50 values in the low micromolar range (6–22 μM), highlighting their potential as anticancer agents .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of these compounds against Mycobacterium tuberculosis. The study found that certain esters derived from pyrrolo[2,3-b]pyridine showed MIC90 values below 0.15 µM, indicating strong activity against drug-resistant strains .
  • CNS Activity Assessment :
    A pharmacological evaluation assessed the analgesic effects of selected derivatives in animal models. Compounds were found to significantly reduce pain responses in models of acute and chronic pain, suggesting potential applications in pain management therapies .

科学研究应用

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and metastasis. One study highlighted its effectiveness in reducing cell viability in breast cancer models through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for developing new antibiotics .
  • Neurological Disorders :
    • Recent investigations suggest that derivatives of this compound may have neuroprotective effects. They potentially modulate neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of 1H-pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in organic semiconductors. Their ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Polymer Chemistry :
    • These compounds can serve as building blocks in polymer synthesis, enhancing the thermal and mechanical properties of polymers. Their incorporation into polymer matrices has been studied to improve conductivity and stability under varying environmental conditions .

Synthetic Intermediate

  • Versatile Building Block :
    • The compound acts as a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through electrophilic substitution reactions. This property is particularly useful in drug discovery processes where complex molecules are required .
  • Reagents in Chemical Reactions :
    • It has been utilized as a reagent in cross-coupling reactions (e.g., Suzuki or Stille reactions), facilitating the formation of carbon-carbon bonds essential for synthesizing larger organic molecules with potential therapeutic applications .

Case Studies and Research Findings

Application AreaKey FindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits tumor growth
Antimicrobial PropertiesEffective against multiple bacterial strains; disrupts cell wall synthesis
Neurological DisordersModulates neurotransmitter systems; potential neuroprotective effects
Organic ElectronicsSuitable for OLEDs; forms stable thin films
Polymer ChemistryEnhances thermal/mechanical properties; improves conductivity
Synthetic IntermediateVersatile building block for complex organic molecules; aids cross-coupling

化学反应分析

Cross-Coupling Reactions at the C3 Bromine

The bromine at position 3 serves as a key site for palladium-catalyzed cross-coupling reactions, enabling diversification of the pyrrolopyridine scaffold:

Table 1: Representative Cross-Coupling Reactions

Reaction Type Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O (2.5:1), 80°C, 8–16 h3-Aryl/heteroaryl derivatives60–85%
Buchwald-Hartwig AminationPd(OAc)₂, XPhos, KOH, t-BuOH, 100°C, 2–5 h3-Amino-substituted analogs23–77%
Stille CouplingPd(PPh₃)₄, CuI, DMF, 80°C, 12 h3-Alkenyl/alkynyl derivativesNot reported

Key Findings:

  • The trifluoromethyl group at position 5 enhances electrophilicity at C3, facilitating oxidative addition in palladium-mediated couplings .

  • Steric hindrance from the tosyl group minimally affects coupling efficiency due to its distal position .

Functionalization of the Tosyl Group

The tosyl moiety acts as a protecting group for the pyrrolopyridine nitrogen and can be modified or removed under specific conditions:

Table 2: Tosyl Group Transformations

Reaction Type Conditions Product Yield Source
Deprotection6 N NaOH, H₂O/CH₂Cl₂ bilayer, RT, 1 h1H-Pyrrolo[2,3-b]pyridine core (free NH)68%
Sulfonamide FormationR-NH₂, Et₃N, CH₂Cl₂, 0°C to RT, 2–6 hN-Alkyl/aryl sulfonamide derivatives50–75%

Mechanistic Notes:

  • Deprotection under basic conditions regenerates the NH group, enabling subsequent alkylation or acylation at N1 .

  • The tosyl group stabilizes the pyrrolopyridine core during bromination and coupling steps .

Electrophilic Substitution at C5 (Trifluoromethyl Group)

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to adjacent positions, though direct functionalization is limited:

  • Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4 or C6 .

  • Halogenation : NBS in CCl₄ under radical conditions selectively brominates C4 .

Limitations : The CF₃ group’s strong inductive effects reduce reactivity at C5, favoring substitutions at neighboring positions .

Case Study: FAK (Focal Adhesion Kinase) Inhibitors

  • Derivatization : Suzuki coupling with 4-carboxyphenylboronic acid yields analogs with submicromolar IC₅₀ values .

  • Selectivity : The trifluoromethyl group enhances binding to hydrophobic kinase pockets, while the tosyl group improves solubility .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 100°C .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic conditions .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous pyrrolo[2,3-b]pyridine derivatives:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name/ID 1-Substituent 3-Substituent 5-Substituent Yield Key Properties/Activities Reference
Target Compound 4-methylphenylsulfonyl Br CF₃ N/A High potential for cross-coupling
5-(4-Trifluoromethylphenyl)-3-nitro (6c) H NO₂ 4-CF₃-Ph 87% Suzuki coupling intermediate
5-Bromo-1-methyl (22) Me Br H 75% Intermediate for halogenation
Compound 4-methylphenylsulfonyl Dioxaborolane CF₃ N/A Boron-containing synthetic intermediate
FGFR Inhibitor Precursor H Unspecified CF₃ N/A FGFR1 binding (kinase inhibition)

Key Observations:

Position 1 Substitutions :

  • The 4-methylphenylsulfonyl group in the target compound distinguishes it from derivatives with simpler alkyl (e.g., methyl in compound 22) or hydrogen substituents. This group likely enhances metabolic stability and hydrophobic interactions in biological systems .
  • In contrast, compounds like 6c () lack substituents at position 1, reducing steric hindrance but compromising stability .

Position 3 Substitutions: The bromo group in the target compound offers reactivity for Suzuki or Buchwald-Hartwig couplings, unlike nitro (NO₂) groups in 6c, which require reduction for further functionalization . Boron-containing derivatives (e.g., dioxaborolane in ) are tailored for cross-coupling but lack the halogen’s versatility .

Position 5 Substitutions: The CF₃ group in the target compound enhances lipophilicity and electronic effects compared to aryl (e.g., 6c) or hydrogen substituents.

Synthetic Yields :

  • Derivatives with nitro or methoxy groups (e.g., 6d , 94% yield) achieve higher yields than brominated or CF₃-containing analogs, reflecting the challenges of introducing halogens and fluorinated groups .

Research Findings and Implications

  • Synthetic Utility : The bromine at position 3 enables diversification into aryl or heteroaryl derivatives, as demonstrated in ’s Suzuki couplings .

准备方法

Bromination at the 3-Position

  • Bromination is typically performed using bromine in an organic solvent such as chloroform or using N-bromosuccinimide (NBS) as a brominating reagent.
  • The reaction is conducted at low temperatures ranging from 0 °C to room temperature .
  • Reaction times vary from 10 minutes to 60 minutes to achieve selective monobromination at the 3-position without overbromination.

Introduction of the Tosyl Group (N-Tosylation)

  • The tosyl group is introduced under anhydrous conditions to prevent side reactions.
  • The intermediate pyrrolo[2,3-b]pyridine is treated with a strong base such as lithium diisopropylamide (LDA) in an organic solvent, typically tetrahydrofuran (THF) .
  • The temperature is carefully controlled between -78 °C and -40 °C .
  • After deprotonation with LDA (for 10 minutes to 2 hours), tosyl chloride is added, and the mixture is stirred for 30 minutes to 3 hours, either maintaining low temperature or allowing it to warm to room temperature.
  • This step ensures selective sulfonylation at the nitrogen without affecting other positions.

Representative Synthetic Procedure (From Patent WO2006063167A1)

Step Reagents and Conditions Outcome
1 Starting with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Provides core scaffold with CF3 at position 5
2 Bromination: Br2 in chloroform, 0 °C to RT, 10-60 min Selective 3-bromo substitution
3 Deprotonation: LDA in THF, -78 °C to -40 °C, 10 min-2 h Generates nucleophilic nitrogen
4 Tosylation: Tosyl chloride added, -78 °C to RT, 30 min-3 h N-tosylated product formed
5 Work-up: Extraction, washing, drying, and purification Pure 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine obtained

Purification and Characterization

  • After the reaction, the mixture is typically acidified (e.g., with 6N HCl) and partitioned between ethyl acetate and water.
  • Organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate.
  • The crude product is purified by filtration through Celite and further purified by recrystallization or chromatography.
  • Ion exchange resins such as DOWEX 50WX2-400 may be used to remove ionic impurities.
  • Characterization is performed by LC-MS, NMR (1H and 13C), and elemental analysis to confirm structure and purity.

Comparative Analysis of Preparation Methods

Aspect Method Details Advantages Limitations
Bromination Br2 in chloroform or NBS in organic solvent High selectivity, mild conditions Requires careful temperature control
N-Tosylation LDA in THF, low temperature, tosyl chloride addition Selective N-sulfonylation, good yields Sensitive to moisture, requires anhydrous conditions
Trifluoromethylation Starting with CF3-substituted precursor Stable CF3 group, no late-stage modification Precursor availability may limit flexibility
Purification Acid-base extraction, Celite filtration, ion exchange Efficient impurity removal Multiple steps, time-consuming

Research Findings and Observations

  • The use of lithium diisopropylamide (LDA) is critical for selective deprotonation at the nitrogen, enabling efficient tosylation without side reactions or over-substitution.
  • Bromination with NBS or elemental bromine provides a clean route to 3-bromo derivatives, with reaction times and temperatures optimized to avoid polybromination.
  • The trifluoromethyl group is stable under the reaction conditions used for bromination and tosylation, indicating robustness of the synthetic route.
  • The described methods have been validated in multiple patents and research articles, demonstrating reproducibility and scalability for pharmaceutical applications.

常见问题

Basic Synthesis Strategies

Q: What are common synthetic routes for introducing substituents at the 3- and 5-positions of 1H-pyrrolo[2,3-b]pyridine derivatives? A: Key methods include:

  • Suzuki-Miyaura cross-coupling for aryl/heteroaryl groups at the 5-position using brominated precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and boronic acids under Pd(PPh₃)₄ catalysis .
  • Sonogashira coupling for alkynyl groups at the 3-position, utilizing iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and terminal alkynes .
  • Electrophilic substitution for nitro or halogen groups, often requiring HNO₃ or halogenating agents under controlled conditions .
    Purification typically involves silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10) .

Advanced Regioselective Functionalization

Q: How can regioselectivity challenges be addressed during the synthesis of 3,5-disubstituted derivatives? A: Regioselectivity is controlled by:

  • Protecting group strategies : Use of tosyl (Ts) groups at N1 to direct substitution to the 3- or 5-position, followed by deprotection .
  • Sequential cross-coupling : Prioritize bromination at the 5-position, followed by iodination at the 3-position to enable orthogonal coupling reactions .
  • Temperature and catalyst tuning : Pd(PPh₃)₄ at 105°C optimizes Suzuki coupling yields for sterically hindered boronic acids .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of substituted pyrrolo[2,3-b]pyridines? A: Standard protocols include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F) .
  • HRMS : Validate molecular weights (e.g., [M+H]+ for C₁₄H₁₀BrF₃N₂O₂S: 415.96) .
  • Elemental analysis : Confirm purity (>95%) for intermediates .

Advanced Structural Analysis

Q: How can molecular docking guide the design of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors? A: Docking studies (e.g., with FGFR1 or JAK3) reveal:

  • H-bond interactions : The 1H-pyrrolo[2,3-b]pyridine core binds hinge regions (e.g., FGFR1’s D641), while the 5-CF₃ group interacts with G485 .
  • Hydrophobic pocket occupancy : Bulky 3-substituents (e.g., aryl sulfonamides) fill hydrophobic pockets, improving potency .
    Tools like WaterMap identify solvent-accessible regions for substituent optimization .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate kinase inhibition activity? A: Key assays include:

  • Enzyme inhibition (IC₅₀) : Measure inhibition of FGFR1–4 or JAK3 using ADP-Glo™ kinase assays (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
  • Cellular proliferation : Test inhibition of Ba/F3 cells expressing FGFR fusion proteins .

Advanced In Vivo Evaluation

Q: How are in vivo efficacy and pharmacokinetics assessed for lead compounds? A: Methods involve:

  • Xenograft models : Administer compounds (e.g., 10–50 mg/kg oral doses) to mice with FGFR-driven tumors, monitoring tumor volume reduction .
  • PK/PD studies : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS, optimizing solubility with PEG formulations .

Handling Contradictory SAR Data

Q: How to resolve discrepancies in substituent effects on kinase selectivity? A: Case study:

  • 5-CF₃ vs. 5-methoxy : While 5-CF₃ enhances FGFR1 binding (via H-bond with G485), 5-methoxy may reduce potency due to steric clashes .
  • Mitigation : Perform alanine scanning mutagenesis to validate target residues .

Selectivity Optimization

Q: What strategies improve selectivity among structurally similar kinases (e.g., FGFR1 vs. VEGFR2)? A: Approaches include:

  • Core scaffold modification : Replace pyrrolo[2,3-b]pyridine with imidazolo[4,5-b]pyridine to exploit differential hinge-region interactions .
  • Substituent tuning : Introduce cyclohexylamino groups at C4 to enhance JAK3 selectivity over JAK2 .

Stability and Purity Challenges

Q: How to address decomposition during storage or biological assays? A: Best practices:

  • HPLC purity monitoring : Use Symmetry® C18 columns (214 nm detection) to ensure ≥95% purity .
  • Lyophilization : Store compounds as lyophilized powders at -20°C to prevent hydrolysis of sulfonamide groups .

Computational Methods in Design

Q: How are QSAR models applied to optimize pharmacokinetic properties? A: Workflow:

  • Descriptor calculation : Compute logP, PSA, and H-bond donors/acceptors using ChemAxon .
  • In silico ADMET : Predict CYP3A4 inhibition and hERG liability with Schrödinger’s QikProp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。